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Introduction
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of prostaglandin D2

(PGD2), a key lipid mediator involved in a variety of physiological and pathological processes.

[1] While PGD2 interacts with both the D-prostanoid (DP1) and the chemoattractant receptor-

homologous molecule expressed on Th2 cells (CRTH2 or DP2) receptors, DK-PGD2 has

emerged as a potent and highly selective agonist for the CRTH2 receptor.[2] This selectivity

makes DK-PGD2 an invaluable tool for elucidating the specific roles of the CRTH2 receptor in

inflammatory and allergic diseases, such as asthma. This technical guide provides a

comprehensive overview of the discovery, characterization, and key experimental

methodologies related to DK-PGD2.

Discovery and Synthesis
DK-PGD2 is formed from PGD2 through the 15-hydroxy prostaglandin dehydrogenase (15-

PGDH) pathway, which involves the reduction of the C13-C14 double bond and oxidation of the

hydroxyl group at C15.[1] While PGD2 is rapidly metabolized in vivo, the persistence of its

degradation products, including DK-PGD2, suggests their biological relevance in prolonging or

preventing in vivo receptor signaling.[3]
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Characterization: A Selective CRTH2 Agonist
The defining characteristic of DK-PGD2 is its remarkable selectivity for the CRTH2 receptor

over the DP1 receptor. This has been demonstrated in multiple studies using various

experimental setups.

Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of DK-PGD2 and

related compounds for the CRTH2 and DP1 receptors.

Table 1: Binding Affinities (Ki) of Prostaglandin D2 Metabolites for CRTH2 and DP1 Receptors

Compound CRTH2 Ki (nM) DP1 Ki (nM)
Selectivity
(DP1 Ki /
CRTH2 Ki)

Reference

PGD2 2.4 ± 0.2 ~0.3 ~0.125 [2]

DK-PGD2 2.91 ± 0.29 >30,000 >10,300 [2]

15-deoxy-

Δ12,14-PGJ2
3.15 ± 0.32 ~280 ~89 [2]

Table 2: Functional Potency (EC50) of DK-PGD2 in CRTH2-Mediated Cellular Assays

Assay Cell Type EC50 (nM) Reference

Eosinophil Shape

Change
Human Eosinophils 2.7 ± 2.3 [3]

ILC2 Migration Human ILC2s 14.2 ± 3.4 [3]

Intracellular Calcium

Mobilization
K562/CRTH2 cells ~50 [4][5]

Signaling Pathway
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Activation of the CRTH2 receptor by DK-PGD2 initiates a signaling cascade characteristic of

Gαi-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in

turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3

triggers the release of calcium from intracellular stores, leading to a transient increase in

cytosolic calcium concentration.[4][5]
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Start

Prepare Reagents:
- CRTH2 Membranes

- [3H]-PGD2
- DK-PGD2 dilutions

Set up 96-well plate:
Combine membranes, [3H]-PGD2,

and DK-PGD2

Incubate to reach equilibrium

Filter through glass fiber filters
and wash

Quantify radioactivity
with scintillation counter

Analyze data:
Calculate IC50 and Ki

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. caymanchem.com [caymanchem.com]

2. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC
[pmc.ncbi.nlm.nih.gov]

3. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid
cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

4. rupress.org [rupress.org]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Discovery and Characterization of DK-PGD2: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569409#discovery-and-characterization-of-dk-
pgd2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15569409?utm_src=pdf-body-img
https://www.benchchem.com/product/b15569409?utm_src=pdf-custom-synthesis
https://www.caymanchem.com/product/12610/13-14-dihydro-15-keto-prostaglandin-d2
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1573602/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8499518/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8499518/
https://rupress.org/jem/article/193/2/255/38998/Prostaglandin-D2-Selectively-Induces-Chemotaxis-in
https://www.researchgate.net/figure/DKPGD2-mediated-Ca-release-and-entry-are-abrogated-in-Crth2--RAW2647-cells-A-B_fig5_335810734
https://www.benchchem.com/product/b15569409#discovery-and-characterization-of-dk-pgd2
https://www.benchchem.com/product/b15569409#discovery-and-characterization-of-dk-pgd2
https://www.benchchem.com/product/b15569409#discovery-and-characterization-of-dk-pgd2
https://www.benchchem.com/product/b15569409#discovery-and-characterization-of-dk-pgd2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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